(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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Overview
Description
LSM-1670 is a peptide ergot alkaloid.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of complex compounds often involves multi-step reactions, as demonstrated by Ikemoto et al. (2005), who developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the intricate processes involved in the synthesis of complex molecules with potential therapeutic applications (Ikemoto et al., 2005).
- The reactivity of certain quinoline derivatives, such as in the work of Ukrainets et al. (2013), shows the chemical behavior of these compounds under different conditions, which is crucial for understanding their potential applications in medicinal chemistry and material science (Ukrainets et al., 2013).
Biological Activities and Applications
- Indoloquinoline derivatives have been explored for their antiplasmodial activities, as shown by Mudududdla et al. (2018), who identified compounds with potent activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Mudududdla et al., 2018).
- Radioligands based on quinoline carboxamides, like those studied by Matarrese et al. (2001), offer insights into the development of diagnostic tools in neurology and oncology through the visualization of peripheral benzodiazepine receptors (Matarrese et al., 2001).
Material Science and Catalysis
- Complexes constructed from quinoline-based ligands, as researched by Li et al. (2020), demonstrate the potential of these compounds in the development of materials with unique electrochemical, photocatalytic, and magnetic properties, which could be applied in energy storage, environmental remediation, and electronic devices (Li et al., 2020).
Properties
Molecular Formula |
C32H40BrN5O5 |
---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23?,24+,25+,31-,32+/m1/s1 |
InChI Key |
OZVBMTJYIDMWIL-BGNMTYTCSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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